![molecular formula C15H11BrN2O4 B1241167 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B1241167.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxole-5-carboxylic acid [[amino-(4-bromophenyl)methylidene]amino] ester is a member of benzodioxoles.
Scientific Research Applications
Neurobiology and Memory Enhancement : A study by Stäubli et al. (1994) explored the effects of a drug related to N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide on long-term potentiation in the hippocampus of rats. This drug, by facilitating glutamatergic transmission, enhanced both the degree and duration of long-term potentiation, which is a critical process in memory formation.
Antibacterial Activity : Siddiqa et al. (2014) investigated the antibacterial properties of sulfonamide derivatives synthesized from 1,3-benzodioxol-5-carbohydrazide, a compound related to the one . They found that certain derivatives exhibited moderate activity against various bacterial strains, including E. coli and S. aureus (Siddiqa et al., 2014).
Chemical Synthesis and Ring Halogenation : Bovonsombat and Mcnelis (1993) discussed the use of N-halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of complex molecules like this compound (Bovonsombat & Mcnelis, 1993).
Anticancer Studies and Ligand Synthesis : Haque et al. (2015) synthesized benzimidazole-based N-heterocyclic carbene ligands, which are structurally related to this compound. These compounds exhibited significant anticancer activity against colorectal cancer and adenocarcinoma cell lines (Haque et al., 2015).
Synthesis of Electrophosphorescent Intermediates : Kong-qiang (2005) reported the synthesis of an electrophosphorescent intermediate, structurally similar to the compound . This research contributes to the development of materials for organic light-emitting diodes (OLEDs) (Kong-qiang, 2005).
properties
Molecular Formula |
C15H11BrN2O4 |
|---|---|
Molecular Weight |
363.16 g/mol |
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H11BrN2O4/c16-11-4-1-9(2-5-11)14(17)18-22-15(19)10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,17,18) |
InChI Key |
PXDYSWGYXBLZMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=C(C=C3)Br)\N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



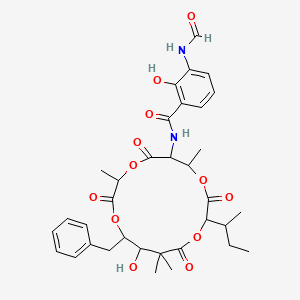
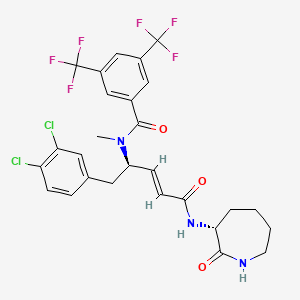
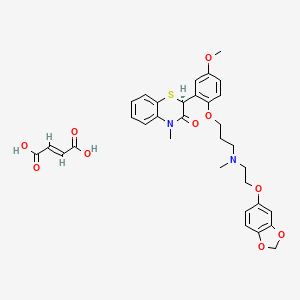
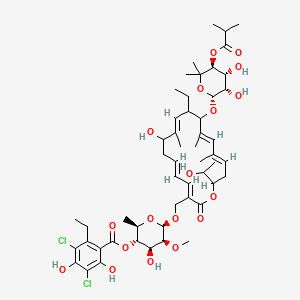

![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
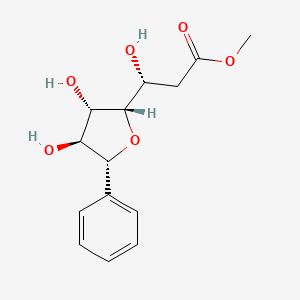
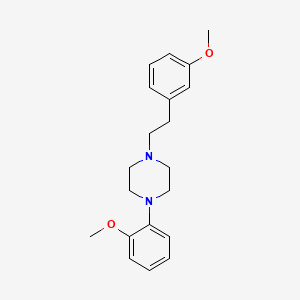


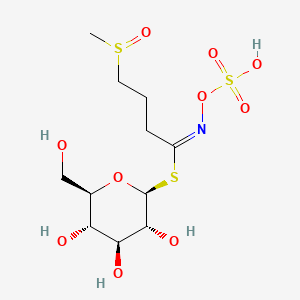
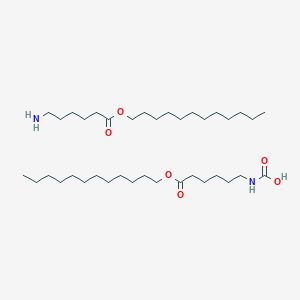
![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)